Bis(2,2-difluoroethyl)ether

Description

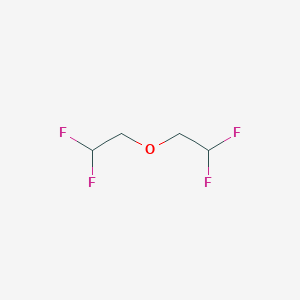

Structure

3D Structure

Properties

Molecular Formula |

C4H6F4O |

|---|---|

Molecular Weight |

146.08 g/mol |

IUPAC Name |

2-(2,2-difluoroethoxy)-1,1-difluoroethane |

InChI |

InChI=1S/C4H6F4O/c5-3(6)1-9-2-4(7)8/h3-4H,1-2H2 |

InChI Key |

MHLLQRDUPCIDMR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)F)OCC(F)F |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Role as an Electrolyte Additive

Bis(2,2-difluoroethyl)ether (BDE) has been extensively researched as a bifunctional co-solvent or diluent in advanced electrolyte formulations, particularly in localized high-concentration electrolytes (LHCEs). chemicalbook.comresearchgate.netnbinno.com In LHCEs, a high concentration of lithium salt is dissolved in a primary solvent, and a "diluent" like BDE is added. chemicalbook.com The role of BDE is twofold: it acts as a diluent to decrease the electrolyte's viscosity and improve ionic conductivity, while also participating in the lithium ion's solvation shell. chemicalbook.comresearchgate.netchemicalbook.com

By serving as a diluent, BDE helps to dissociate the lithium salt through weak interactions, which lowers the viscosity of the highly concentrated electrolyte and enhances the mobility of lithium ions. chemicalbook.comresearchgate.net This leads to a significant improvement in ionic conductivity, with values reported up to 6.4 mS/cm. chemicalbook.comresearchgate.net

Research on Performance in Lithium-ion Batteries

Research findings have demonstrated that the inclusion of this compound in electrolytes yields significant performance improvements in lithium metal batteries. Its ability to form a uniform, LiF-rich SEI is crucial for suppressing the growth of lithium dendrites, a major failure mechanism in these batteries. chemicalbook.comresearchgate.netgoogle.com This leads to high Coulombic efficiencies, with values of 99.6% being reported. chemicalbook.comresearchgate.net

Computational Chemistry and Theoretical Studies

Biodegradation and Persistence

However, many per- and polyfluoroalkyl substances (PFAS) are known to persist in the environment, and there are concerns about their potential for bioaccumulation. ontosight.airesearchgate.net While some hydrofluoroethers (HFEs) are noted for having low global warming potential (GWP) and zero ozone depletion potential (ODP), their uncertain long-term environmental effects remain a potential concern for large-scale commercial use. researchgate.net Organic halides can be stable in ecosystems and difficult to degrade naturally. sigmaaldrich.com

Interfacial Chemistry at Electrode Surfaces (e.g., Solid Electrolyte Interphase Formation)

A critical factor in the stability and longevity of lithium metal batteries is the formation of a stable solid electrolyte interphase (SEI) on the surface of the lithium metal anode. Bis(2,2-difluoroethyl)ether plays a crucial role in tailoring the composition and morphology of this protective layer.

The incorporation of BDE into the electrolyte promotes the formation of a uniform and robust SEI rich in lithium fluoride (B91410) (LiF). polyu.edu.hkresearchgate.netrsc.org This LiF-rich SEI is instrumental in suppressing the formation and growth of lithium dendrites, which are a primary cause of battery failure and safety concerns. polyu.edu.hkresearchgate.net The regulation of the solvation shell structure by BDE directly influences the decomposition products at the electrode surface, leading to this favorable SEI composition. polyu.edu.hkresearchgate.netrsc.org The resulting stable interface leads to high Coulombic efficiencies, with values reaching up to 99.6%. polyu.edu.hkresearchgate.net

Impact on Electrochemical Stability Windows

The electrochemical stability window of an electrolyte determines the range of operating voltages for a battery. While fluorinated ethers are generally known for their enhanced oxidative stability, the specific structure of this compound presents a nuanced picture. researchgate.netmdpi.com

Some studies have indicated that the anti-oxidative stability of BDE-based LHCEs may not be sufficient for high-voltage applications, limiting their use to cells with lower voltage cathodes like lithium iron phosphate (B84403) (LiFePO4). bham.ac.uk However, other research suggests that the introduction of fluorinated ethers like BDE can lead to a wide electrochemical stability window. researchgate.net For instance, the use of monofluorinated bis(2-fluoroethyl) ethers (BFE) as a solvent for lithium bis(fluorosulfonyl)imide (LiFSI) has been shown to possess both high ionic conductivity and a wide electrochemical window. researchgate.net Further research and optimization are ongoing to enhance the oxidative stability of BDE-containing electrolytes for use in high-voltage lithium metal batteries. bham.ac.uk

This compound as a Precursor in Complex Molecule Synthesis

Beyond its applications in energy storage, this compound serves as a valuable building block in synthetic organic chemistry, particularly for the introduction of the 2,2-difluoroethyl moiety into more complex molecules. This functional group is of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atoms.

Incorporation of 2,2-Difluoroethyl Moieties into Target Compounds

The 2,2-difluoroethyl group is a recognized lipophilic hydrogen bond donor, a characteristic that makes it a valuable motif in the design of bioactive compounds. researchgate.net The synthesis of molecules containing this group can be challenging, and various strategies have been developed to achieve this.

While direct use of this compound as a primary reagent for this purpose is not extensively documented in the provided search results, the broader context of synthesizing molecules with 2,2-difluoroethyl groups is highly relevant. For example, electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols can be achieved using hypervalent iodine reagents, offering a pathway to a wide range of 2,2-difluoroethylated compounds. researchgate.net The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) provides another route to functionalized gem-difluoroalkyl ethers. beilstein-journals.org These methods highlight the importance of accessing the 2,2-difluoroethyl unit for incorporation into larger, more complex structures.

Synthetic Strategies Utilizing this compound as a Building Block

The application of this compound as a direct building block in synthetic strategies is an area of ongoing exploration. One notable study reports on a bifunctional fluorinated ether co-solvent, this compound (BDE), which not only acts as a diluent in battery electrolytes but also participates in the inner solvation shell structure. bham.ac.uk This dual functionality, where it influences the reaction environment while also being a potential precursor, suggests its utility in more complex synthetic transformations. The ability of the ether to maintain some electron cloud density around its polar group provides energy for Li+ ion coordination, a property that could be harnessed in other synthetic contexts. bham.ac.uk

Investigation as a Solvent or Co-solvent in Specialized Chemical Reactions

The unique physicochemical properties of this compound, stemming from its partial fluorination, make it an interesting candidate as a solvent or co-solvent in specialized chemical reactions, where it can influence reaction outcomes.

Influence on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics and selectivity of a chemical reaction. Solvents influence the stabilization of reactants, transition states, and products, thereby altering reaction rates and favoring one reaction pathway over another.

While specific studies detailing the influence of this compound on the kinetics and selectivity of a broad range of organic reactions were not prevalent in the initial search, its role in lithium battery electrolytes provides valuable insights. In that context, BDE's ability to modulate the Li+ solvation environment directly impacts the kinetics of ion transport and the selectivity of the interfacial reactions leading to SEI formation. polyu.edu.hkresearchgate.netrsc.org This demonstrates the principle that by tuning the solvent environment with co-solvents like BDE, one can control reaction pathways. The principles observed in Williamson ether synthesis, where the solvent dramatically affects regioselectivity, further underscore the critical role of the solvent in directing reaction outcomes. rsc.org Future research may explore the broader applicability of this compound as a specialized solvent to control kinetics and selectivity in other chemical transformations.

Explorations in Materials Science and Polymer Chemistry

While the role of this compound is well-documented in the context of battery electrolytes, its applications in broader materials science and polymer chemistry are less defined in the reviewed scientific literature.

Based on the available search results, there is limited specific information detailing the use of this compound as a direct monomer or precursor for the synthesis of fluorinated polymers or other functional materials. While one commercial supplier notes it can serve as a precursor for more complex fluorinated molecules and functional materials, specific examples or research studies detailing such transformations were not identified in the provided search results. atomfair.com

The search results did not yield specific studies demonstrating that the incorporation of this compound into a polymer or other solid material matrix enhances the thermal stability of that material. While fluorinated ethers as a class are known for their thermal stability, and electrolytes containing this ether are studied for thermal properties, there is no direct evidence in the search results of its use as an additive or co-monomer to impart thermal stability to other materials. acs.org

Solvation Shell Structure and Ionic Conductivity

Role in Electrolyte Formulations for Energy Storage Devices

Bis(2,2-difluoroethyl)ether (BDE) has emerged as a significant compound in the research and development of advanced electrolyte formulations, particularly for high-energy-density lithium metal batteries. Conventional ether-based electrolytes, while offering good compatibility with lithium metal anodes, typically suffer from poor oxidative stability at the high voltages required by modern cathodes. acs.orgmdpi.com BDE is investigated as a specialized co-solvent to address these limitations. Its incorporation into electrolyte systems, often as a component in Localized High-Concentration Electrolytes (LHCEs), serves a dual purpose: it acts as a diluent to modify the physical properties of the electrolyte, such as viscosity and ionic conductivity, and it actively participates in the critical electrochemical processes at the electrode-electrolyte interface. acs.orgresearchgate.net

The introduction of fluorine atoms into the ether structure is a key design principle. acs.org The highly electronegative fluorine atoms withdraw electron density from the ether oxygen, which can enhance the oxidative stability of the solvent molecule. acs.org This electronic modification is crucial for enabling stable operation at higher voltages. Unlike more heavily fluorinated ethers, which can have very weak solvating power, the partial fluorination in BDE strikes a balance, allowing it to both improve stability and participate effectively in the electrolyte's primary functions. rsc.orgbham.ac.uk As a bifunctional component, BDE helps to create a more stable electrochemical environment, leading to improved battery performance, including enhanced cycling stability and higher coulombic efficiency. researchgate.netrsc.org

A critical function of this compound in advanced electrolyte systems is its ability to modulate the solvation shell of the lithium ion (Li⁺). The structure and composition of this solvation shell—the cluster of solvent molecules immediately surrounding a Li⁺ ion—dictate many of the electrolyte's key properties, including ionic conductivity, transference number, and the nature of the solid electrolyte interphase (SEI) that forms on the anode. acs.orgrsc.org

BDE is described as a bifunctional co-solvent because it not only acts as a diluent but also directly participates in the Li⁺ inner solvation shell. bham.ac.uk While highly fluorinated diluents are often engineered to be non-solvating, BDE's molecular structure, with its -CHF₂ groups, retains sufficient electron density around the ether oxygen to coordinate with Li⁺ ions. rsc.orgbham.ac.uk This interaction is weaker than that of non-fluorinated ethers like 1,2-dimethoxyethane (B42094) (DME), which helps to dissociate the lithium salt and reduce electrolyte viscosity, thereby improving ionic conductivity to values as high as 6.4 mS/cm. acs.orgresearchgate.net

The presence of BDE in the Li⁺ solvation sphere influences the subsequent decomposition process at the electrode surface. By regulating the solvation structure, BDE promotes the formation of a uniform and robust SEI that is rich in lithium fluoride (B91410) (LiF). acs.orgresearchgate.netrsc.org LiF is a highly desirable SEI component due to its wide electrochemical window and ability to suppress the formation of lithium dendrites, which are a primary cause of battery failure and safety concerns. rsc.org This modulation of the Li⁺ environment to favor the creation of a LiF-rich interphase results in significantly improved cycling stability and high Coulombic efficiencies, reaching up to 99.6%. researchgate.netrsc.org The ability of BDE to actively participate in and engineer the Li⁺ solvation shell is therefore central to its effectiveness in next-generation lithium metal batteries. bham.ac.uk

Interactive Data Table: Properties and Performance of BDE-based Electrolytes

| Parameter | Value / Finding | Significance | Reference(s) |

| Compound Name | This compound | - | alfa-chemistry.com |

| Abbreviation | BDE | - | rsc.org |

| Molecular Formula | C₄H₆F₄O | - | alfa-chemistry.com |

| Role in Electrolyte | Bifunctional Co-solvent / Diluent | Acts as both a diluent and participates in Li⁺ solvation. | acs.orgresearchgate.netbham.ac.uk |

| Max. Ionic Conductivity | 6.4 mS/cm | High ionic conductivity is achieved by reducing viscosity and promoting salt dissociation. | acs.orgresearchgate.net |

| Max. Coulombic Efficiency | 99.6% | Indicates highly reversible lithium plating/stripping and a stable SEI. | researchgate.netrsc.org |

| Key SEI Component | Lithium Fluoride (LiF) | BDE promotes the formation of a uniform, LiF-rich SEI, suppressing dendrite growth. | acs.orgresearchgate.netrsc.org |

| Cycling Stability | 97% capacity retention after 200 cycles | Demonstrates the longevity and stability of cells using BDE-based electrolytes. | researchgate.net |

Environmental Fate and Degradation Mechanisms

Biotic Degradation Potential and Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. For many polyfluorinated substances (PFAS), the presence of non-fluorinated "weak points" in the molecule is critical for biodegradation to occur.

Bis(2,2-difluoroethyl)ether contains methylene (B1212753) (-CH₂-) groups adjacent to the ether oxygen, which can be a site for microbial attack. nih.govacs.org Studies on other polyfluorinated ethers have shown that aerobic biotransformation can occur when such non-fluorinated carbons are present. nih.govmdpi.com

The likely pathway for biodegradation involves enzymatic cleavage of the ether bond (O-dealkylation), a reaction often catalyzed by monooxygenase enzymes. nih.govmdpi.com This would break the molecule into two fragments.

Proposed Biotic Degradation Pathway:

Enzymatic Ether Cleavage: A monooxygenase enzyme attacks one of the carbons adjacent to the ether oxygen, leading to the formation of an unstable hemiacetal.

Hemiacetal Decomposition: The hemiacetal intermediate decomposes, cleaving the ether bond and yielding 2,2-difluoroethanol (B47519) and 2,2-difluoroacetaldehyde.

CHF₂-CH₂-O-CH₂-CHF₂ → [CHF₂-CH(OH)-O-CH₂-CHF₂] → CHF₂-CH₂-OH + OHC-CHF₂

Further Oxidation: The 2,2-difluoroacetaldehyde can be further oxidized by other microbial enzymes to 2,2-difluoroacetic acid. The 2,2-difluoroethanol can also be oxidized to the same acid.

The biodegradation of the chlorinated analog, Bis(2-chloroethyl)ether, is known to be a significant environmental fate process, which supports the potential for the fluorinated version to also be biodegradable. cdc.gov

Environmental Persistence and Transformation Products Analysis

The environmental persistence of this compound is intermediate. It is not as persistent as perfluorinated compounds (which lack C-H bonds) because both abiotic oxidation by •OH radicals and biotic degradation are viable removal pathways. However, the stability of the fluorinated moieties suggests that degradation is likely to be slower than for non-fluorinated ethers.

The primary transformation products from both abiotic and biotic degradation are expected to be similar. Analysis of these products is key to understanding the full environmental impact.

Table 2: Potential Transformation Products of this compound

Ultimately, complete mineralization would lead to the formation of carbon dioxide, water, and fluoride (B91410) ions (F⁻). However, the formation of stable intermediate products like 2,2-difluoroacetic acid is a significant concern, as smaller fluorinated acids can be persistent and mobile in the environment.

Methodologies for Tracking Environmental Degradation

Tracking the degradation of this compound and its transformation products in environmental matrices requires sensitive and specific analytical methods.

Sample Preparation: Environmental samples (water, soil, air) would first require extraction and concentration steps to isolate the target analytes from the complex matrix.

Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) would be used to separate the parent compound from its degradation products and other environmental contaminants. For a volatile compound like this compound, GC is a suitable technique. epa.gov

Detection: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the gold standard for identifying and quantifying these compounds at low concentrations. The mass spectrometer provides definitive structural information for both the parent compound and its transformation products.

Fluorine-Specific Detection: Given the fluorinated nature of the compound, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy can be a powerful tool for non-targeted analysis, providing a snapshot of all fluorinated species present in a sample extract and allowing for the monitoring of the parent compound's disappearance and the appearance of fluorinated transformation products. scholaris.ca

Methodologies developed for other haloethers, such as direct aqueous injection GC for Bis(2-chloroethyl)ether, could potentially be adapted for analyzing this compound in water samples. epa.gov

Table of Compound Names

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution surrounding Bis(2,2-difluoroethyl)ether (BDE) lies in its identification and application as a key component in advanced electrolyte formulations for next-generation batteries. Research has established BDE as a bifunctional co-solvent, particularly effective in localized high-concentration electrolytes (LHCEs) for lithium metal batteries. researchgate.netpolyu.edu.hk Its principal role is to act as a diluent that simultaneously improves ionic conductivity and enhances the stability of the lithium metal anode. researchgate.netpolyu.edu.hk

Key findings demonstrate that BDE modulates the solvation shell of lithium ions. researchgate.net While it has a weaker interaction with lithium ions compared to primary solvents like 1,2-dimethoxyethane (B42094) (DME), this characteristic is advantageous. It helps to dissociate the lithium salt and decrease the electrolyte's viscosity, leading to improved ionic conductivity. researchgate.netpolyu.edu.hk Furthermore, the decomposition of BDE at the electrode-electrolyte interface contributes to the formation of a uniform and robust solid electrolyte interphase (SEI). This SEI is notably rich in lithium fluoride (B91410) (LiF), a critical factor in suppressing the formation of lithium dendrites, which are a primary cause of battery failure and safety concerns. researchgate.netrsc.org The resulting high Coulombic efficiency and enhanced cycling stability, even under practical cell conditions, represent a significant advancement in making high-energy-density lithium metal batteries a more viable technology. researchgate.netpolyu.edu.hk

Emerging Research Opportunities in this compound Chemistry

The successful application of this compound has opened several new avenues for research. A primary opportunity lies in the further optimization of electrolyte formulations. This includes exploring the performance of BDE with a wider array of lithium salts beyond the commonly used LiFSI, as well as investigating synergistic effects with other functional additives. The goal is to fine-tune the properties of the SEI and the cathode-electrolyte interphase (CEI) for even greater stability and longevity, particularly for high-voltage cathodes. bham.ac.ukacs.org

Another emerging area is the study of structure-property relationships. By systematically modifying the structure of BDE—for instance, by altering the length of the alkyl chain or the degree of fluorination—researchers can gain deeper insights into how molecular structure affects electrolyte performance. nih.govresearchgate.net This knowledge can guide the rational design of new, superior fluorinated ether solvents. For example, research into monofluoride ethers like bis(2-fluoroethyl) ether (BFE) has shown that reducing the degree of fluorination can, in some cases, improve ionic conductivity by enabling stronger Li-F and Li-O coordination, presenting a design strategy that balances stability and ion transport. nih.govresearchgate.net There is also significant room to investigate the performance of BDE-based electrolytes under extreme conditions, such as fast charging and ultra-low temperatures, which are critical for applications like electric vehicles. researchgate.net

Interdisciplinary Research Prospects

The study of this compound is inherently interdisciplinary, bridging materials science, electrochemistry, and computational chemistry. A major prospect lies in the increased use of advanced computational modeling, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These tools can provide a nanoscale understanding of the solvation structures, ion transport mechanisms, and decomposition pathways of BDE in electrolytes. mdpi.com Such computational insights can accelerate the discovery and screening of new fluorinated ether candidates, reducing the reliance on time-consuming trial-and-error experiments. mdpi.com

Furthermore, the knowledge gained from BDE in lithium metal batteries can be extended to other energy storage systems. There are opportunities to explore its applicability in other alkali metal batteries, such as sodium or potassium metal batteries, which are being investigated as lower-cost alternatives to lithium-ion technology. rsc.org The principles of using partially fluorinated ethers to create stable electrode interfaces could prove transferable. Additionally, the synthetic methodologies developed for BDE and other fluorinated ethers could find applications in other areas of materials science where precisely tailored solvent properties are required.

Challenges and Outlook for Advanced Fluorinated Ether Research

Despite the promising results, significant challenges remain in the field of advanced fluorinated ether research. A primary hurdle is the synthesis of these compounds. The preparation of fluorinated molecules can be complex and costly, potentially hindering their large-scale industrial adoption. acs.org Developing more efficient, scalable, and cost-effective synthetic routes is crucial for the commercial viability of BDE and next-generation fluorinated ethers.

Another challenge is the long-term stability and potential environmental impact of fluorinated compounds. While fluorination imparts desirable properties like oxidative stability, the persistence of some organofluorine compounds in the environment is a growing concern. rsc.org Future research must focus on designing highly effective yet more environmentally benign ethers, possibly by optimizing the fluorine content or exploring alternative halogen substitutions. The long-term outlook for the field involves a balancing act: leveraging the unique benefits of fluorine to overcome immediate technological barriers in high-energy batteries while simultaneously exploring fluorine-free alternatives that can offer comparable performance with a better environmental profile. rsc.org While ethers like BDE are solving critical interfacial problems today, the ultimate goal is to develop safe, cost-effective, and sustainable electrolyte systems for future energy storage needs.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of Bis(2,2-difluoroethyl)ether in laboratory settings?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm chemical identity and purity. Monitor stability under varying storage conditions (e.g., temperature, light exposure) using accelerated degradation studies. For fluorinated compounds, ensure calibration with certified reference standards due to fluorine's unique spectral properties .

- Data Interpretation : Compare observed boiling points (~67–92°C) and density (~1.1–1.235 g/cm³) with computational predictions (e.g., ACD/Labs software) to validate experimental setups .

Q. How should researchers handle this compound safely in synthetic workflows?

- Safety Protocols : Follow GHS guidelines for flammable liquids (Category 4) and respiratory irritants (Category 3). Use fume hoods, wear nitrile gloves, and employ spark-free equipment. Reference safety data for structurally similar ethers (e.g., bis(chloroethyl)ether) to infer risks, such as skin/eye corrosion .

- Emergency Response : In case of inhalation, move to fresh air and monitor for delayed symptoms (e.g., airway irritation). For spills, neutralize with inert absorbents and avoid water due to potential reactivity .

Advanced Research Questions

Q. What are the critical data gaps in understanding the environmental persistence and bioaccumulation potential of this compound?

- Research Design : Conduct soil/water partitioning experiments using OECD 121 guidelines. Measure log Kow (octanol-water coefficient) to assess bioaccumulation. Compare with fluorinated analogs (e.g., 2,2-difluoroethyl acetate) to identify trends in fluorine substitution’s impact on degradation .

- Contradictions : While some fluorinated ethers exhibit low vapor pressure and stability (reducing atmospheric release), others show unexpected solubility in water (e.g., 2,2-difluoroethyl acetate: 2.585e+04 mg/L at 25°C), complicating environmental fate models .

Q. How can researchers resolve discrepancies in reported toxicity profiles for this compound and related fluorinated ethers?

- Experimental Approach : Perform in vitro assays (e.g., Ames test for mutagenicity) and compare with in vivo rodent studies. Use dose-response modeling to reconcile differences between acute exposure (e.g., respiratory irritation) and chronic effects (e.g., organ toxicity). Prioritize studies compliant with ATSDR’s Minimal Risk Levels (MRLs) .

- Case Study : For bis(chloroethyl)ether, conflicting data on carcinogenicity (IARC vs. NTP classifications) highlight the need for standardized exposure protocols and endpoint measurements .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

- Methodology : Employ nucleophilic substitution with 2,2-difluoroethanol and a suitable electrophile (e.g., chlorinated intermediates). Monitor reaction kinetics using real-time FTIR to detect intermediate formation. Purify via fractional distillation under inert atmospheres to prevent decomposition .

- Data-Driven Refinement : Adjust solvent polarity (e.g., ether vs. DMF) to control reaction rates. For fluorinated systems, trace moisture can hydrolyze intermediates; thus, use molecular sieves or anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.